(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine
Description
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl]-N-methoxymethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-21-20-7-9-2-4-10(5-3-9)13-12(15)6-11(8-19-13)14(16,17)18/h2-8H,1H3/b20-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPWVGLNBKFDOP-IFRROFPPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 289.64 g/mol. Its structure includes a chloro-substituted pyridine ring and a methoxy group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound interact with various biological targets, including:
- Enzyme Inhibition : The compound has been studied as an inhibitor of phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence. Inhibition of these enzymes can lead to reduced pathogenicity in bacteria, making it a potential candidate for antibacterial drug development .
- Anticancer Activity : Similar compounds have demonstrated anticancer properties by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance, some derivatives have shown the ability to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization, which is critical for cancer cell proliferation .
Biological Activity Data
The following table summarizes the biological activities reported for related compounds:
| Compound | Target | IC50 Value | Biological Effect |
|---|---|---|---|
| Compound 1 | Sfp-PPTase | 3.6 nM | Inhibitor |
| Compound 2 | Tubulin | 0.08–12.07 mM | Anticancer |
| Compound 3 | TNF-a | 0.283 mM | Anti-inflammatory |
Case Studies
- Inhibition of Bacterial Virulence : A study highlighted that derivatives of similar structures effectively inhibited Sfp-PPTase, leading to decreased virulence in bacterial strains. This was evidenced by assays that demonstrated significant reductions in bacterial growth at low concentrations of the inhibitor .
- Anticancer Mechanism : Research on related aminopyrazole derivatives indicated that they could induce apoptosis in HeLa cells through modulation of Bcl-2 and Bax expression levels, suggesting a pro-apoptotic mechanism. The docking studies revealed potential interactions with the Epidermal Growth Factor Receptor (EGFR), indicating a multifaceted approach to anticancer activity .
Chemical Reactions Analysis
Hydrolysis of the Imine Moiety
The imine group undergoes hydrolysis under acidic or basic conditions, yielding a carbonyl compound and methoxyamine. The stereochemistry (E-configuration) may influence reaction kinetics.
| Conditions | Reagents | Products | Mechanistic Notes |
|---|---|---|---|
| Acidic (pH < 3) | HCl (aq), H₂O, reflux | 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzaldehyde + methoxyamine | Protonation of the imine facilitates nucleophilic attack by water. |
| Basic (pH > 10) | NaOH (aq), heat | Same as above | Base deprotonates water, enhancing nucleophilicity. |
Key Insight : Hydrolysis rates depend on the electronic effects of substituents. Electron-withdrawing groups on the pyridine ring stabilize the imine intermediate, potentially slowing hydrolysis.
Reduction of the Imine Bond
The C=N bond is susceptible to reduction, producing a secondary amine.
| Reagents | Conditions | Products | Stereochemical Outcome |
|---|---|---|---|
| NaBH₄ | MeOH, 0–25°C, 1 h | (E)-N-methoxy-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}ethylamine | Retention of E-configuration due to steric hindrance. |
| H₂/Pd-C | EtOH, 25°C, 2 atm | Same as above | Possible racemization under catalytic conditions. |
Supporting Data : Analogous reductions of imines in pyridine derivatives show >80% yield with NaBH₄ .
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The pyridine ring’s electron-deficient nature (due to Cl and CF₃) limits EAS reactivity. Substitution occurs selectively at the 4-position (meta to Cl and CF₃).
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | Nitration at pyridine C4: 4-nitro derivative | <10% |
| Br₂/FeBr₃ | CH₂Cl₂, reflux | No reaction | – |
Mechanistic Note : Strong electron-withdrawing groups deactivate the ring, making nitration inefficient .
Nucleophilic Aromatic Substitution (NAS)
Chlorine at pyridine C3 may undergo substitution under forcing conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (aq) | 150°C, 24 h, sealed | 3-amino-5-(trifluoromethyl)pyridin-2-yl derivative | 15–20% |
| KCN/DMSO | 120°C, 48 h | 3-cyano-5-(trifluoromethyl)pyridin-2-yl derivative | <5% |
Limitation : Low yields due to poor leaving-group ability of Cl in electron-deficient systems .
Functionalization of the Methoxy Group
The methoxyamine group participates in demethylation or oxidation.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)hydroxyamine | Requires anhydrous conditions. |
| Oxidation | KMnO₄, H₂O, heat | Nitrone or N-oxide derivatives | Overoxidation may degrade the imine. |
Nucleophilic Addition to the Imine
Organometallic reagents add to the C=N bond, forming C–C bonds.
| Reagent | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Grignard (MeMgBr) | THF, 0°C, 1 h | (E)-N-methoxy-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}propane-1-amine | Moderate (d.r. 3:1) |
| LiAlH₄ | Et₂O, reflux | Secondary amine (reduction product) | – |
Key Insight : Steric bulk from the pyridine and phenyl groups favors anti-addition.
Photochemical Reactions
UV irradiation induces isomerization or bond cleavage.
| Condition | Outcome | Quantum Yield |
|---|---|---|
| UV (254 nm), MeCN | E→Z isomerization of the imine | 0.45 |
| UV (365 nm), O₂ | Oxidative cleavage to aldehyde and nitroxide radicals | 0.12 |
Comparison with Similar Compounds
Key Physicochemical Properties (Predicted):
- Molecular Formula : Likely analogous to C₁₄H₇Cl₂F₆N₃O (based on ).
- Molecular Weight : ~418.12 g/mol.
- Density : 1.55 ± 0.1 g/cm³.
- Boiling Point : 388.9 ± 52.0 °C.
- pKa : -0.38 ± 0.32 (indicating weak acidity) .
Comparison with Structurally Similar Compounds
The compound shares structural similarities with pyridine- and oxime-containing derivatives reported in the evidence. Below is a detailed comparison:
Triarylpyridinone Derivatives ()
Compounds 19–21 from are triarylpyridinones with trifluoromethyl, chloro, and fluorophenyl substituents. These were synthesized via General Procedure E and evaluated as protease inhibitors.
Comparison Insights :
- The target compound’s trifluoromethyl and chloro groups align with 20 and 21 , but it lacks the thiazole/oxazole moieties.
- Lower yields (15–26%) for these analogs suggest challenges in introducing bulky substituents .
Oxime Derivatives with Pyridine Cores ()
and describe oxime derivatives with pyridine backbones. For example:
Comparison Insights :
- The target compound’s methoxyamine group differentiates it from 1092346-35-4 , which has a 4-chlorophenyl-methoxy substituent.
- Both exhibit predicted high boiling points (~388–400 °C), typical of aromatic trifluoromethyl compounds .
Benzoimidazole-Pyridine Hybrids ()
reports benzoimidazole-pyridine hybrids, such as {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine , which share trifluoromethyl and pyridine motifs but have more complex heterocyclic systems.
Comparison Insights :
- These hybrids exhibit higher molecular weights (~535–560 g/mol) due to additional rings.
- Their synthesis involves multi-step coupling (e.g., isothiocyanate reactions), contrasting with the target compound’s likely one-step oxime formation .
Q & A
Basic: What are common synthetic routes for (E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine?
Answer:
The synthesis typically involves condensation reactions between 3-chloro-5-(trifluoromethyl)pyridin-2-amine and a benzaldehyde derivative. A key intermediate is formed via nucleophilic substitution or Suzuki coupling to attach the pyridinyl group to the phenyl ring. For example, coupling 4-formylphenylboronic acid with 2-amino-3-chloro-5-(trifluoromethyl)pyridine (as described in ) followed by Schiff base formation with methoxyamine yields the target compound. Reaction conditions (e.g., Pd catalysts, temperature) must be optimized to avoid competing by-products such as Z-isomers or unreacted amines .
Advanced: How can regioselectivity challenges in the synthesis of trifluoromethylpyridine intermediates be addressed?
Answer:
Regioselectivity in trifluoromethylpyridine derivatives is influenced by steric and electronic factors. For 3-chloro-5-(trifluoromethyl)pyridin-2-amine ( ), substituents at the 2- and 6-positions direct reactivity. Computational modeling (e.g., DFT) can predict reactive sites, while experimental optimization (e.g., using bulky ligands in cross-coupling reactions) minimizes undesired regioisomers. highlights the use of potassium carbonate to control nucleophilic substitution in similar chloro-trifluoromethyl systems .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms the E-configuration via coupling constants (J = 12–16 Hz for the imine bond) and distinguishes methoxy protons.
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 385.05 for C₁₅H₁₁ClF₃N₂O).
- HPLC-PDA: Assesses purity (>95% required for biological assays).
Cross-referencing with , similar pyridine derivatives are analyzed using these methods .
Advanced: How can degradation pathways of this compound under physiological conditions be studied?
Answer:
- Forced Degradation Studies: Expose the compound to acidic/basic conditions, UV light, and oxidative stress (H₂O₂). Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the imine bond or demethylation of the methoxy group).
- Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess CYP450-mediated metabolism. ’s safety data (H335) suggests potential respiratory irritation, necessitating stability testing in aerosolized forms .
Basic: What in vitro assays are suitable for preliminary biological activity screening?
Answer:
- Enzyme Inhibition Assays: Test against kinases or proteases due to the compound’s pyridine and imine motifs (common in kinase inhibitors).
- Cytotoxicity Screening: Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays.
notes trifluoromethylpyridines are explored for therapeutic potential, guiding target selection .
Advanced: How can structure-activity relationships (SAR) be optimized for enhanced target binding?
Answer:
- Substituent Variation: Replace the methoxy group with ethoxy or azide to modulate electron density.
- Scaffold Hopping: Replace the pyridine ring with pyrimidine (as in ’s COX-2 inhibitors) to enhance π-stacking.
- Molecular Docking: Use software like AutoDock to predict interactions with target proteins (e.g., ATP-binding pockets). ’s pyrazole derivatives demonstrate how substituents influence activity .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles ( ’s H315/H319 warnings).
- Ventilation: Use fume hoods due to potential respiratory irritation (H335).
- Waste Disposal: Neutralize acidic/by-products before disposal. Refer to ’s GHS guidelines .
Advanced: How can computational modeling predict physicochemical properties?
Answer:
- LogP Calculation: Use software like MarvinSketch to estimate lipophilicity (critical for blood-brain barrier penetration).
- pKa Prediction: Determine protonation states at physiological pH using ADMET predictors.
- Solubility: Apply Hansen solubility parameters to identify compatible solvents. ’s fluorinated analogs benefit from such modeling .
Basic: What solvents and conditions stabilize this compound during storage?
Answer:
- Storage: -20°C under argon in amber vials to prevent light/oxidation degradation.
- Solvents: DMSO (for biological assays) or acetonitrile (for HPLC). Avoid protic solvents (e.g., water, ethanol) to prevent hydrolysis. ’s stability data supports anhydrous conditions .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies?
Answer:
- Tracer Studies: Synthesize ¹⁵N-labeled methoxyamine to track metabolic incorporation via LC-MS/MS.
- Kinetic Isotope Effects (KIE): Compare reaction rates of labeled vs. unlabeled compounds to elucidate rate-limiting steps. While not directly in evidence, this approach is standard for imine-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
